1-(3-Bromophenyl)pyrrolidine-3-carbonitrile

Inflammation Enzymology Leukotriene Synthesis

Select 1-(3-Bromophenyl)pyrrolidine-3-carbonitrile (CAS 1506904-15-9) for its unique meta-bromo nitrile architecture. The meta-bromophenyl handle enables efficient Suzuki-Miyaura cross-coupling for library generation, while the 3-carbonitrile offers a second orthogonal diversification point (amide/amine), a critical advantage over non-nitrile analogs. Its measured LogP of ~2.5 lies within the favorable CNS range, making it a strategic starting point for BBB-penetrant lead optimization programs. Additionally, its confirmed lack of 5-LOX activity at 100 µM provides an excellent negative control for leukotriene pathway assays. Supplied at 98% purity with defined safety protocols, this building block reduces synthetic uncertainty and accelerates SAR exploration.

Molecular Formula C11H11BrN2
Molecular Weight 251.12 g/mol
Cat. No. B13036854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromophenyl)pyrrolidine-3-carbonitrile
Molecular FormulaC11H11BrN2
Molecular Weight251.12 g/mol
Structural Identifiers
SMILESC1CN(CC1C#N)C2=CC(=CC=C2)Br
InChIInChI=1S/C11H11BrN2/c12-10-2-1-3-11(6-10)14-5-4-9(7-13)8-14/h1-3,6,9H,4-5,8H2
InChIKeyLKJABLWSQIQJDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 1-(3-Bromophenyl)pyrrolidine-3-carbonitrile: Key Identifiers, Purity, and Supplier Landscape for R&D Procurement


1-(3-Bromophenyl)pyrrolidine-3-carbonitrile (CAS 1506904-15-9) is a specialized pyrrolidine derivative characterized by a five-membered nitrogen heterocycle, a 3-bromophenyl substituent, and a reactive nitrile group [1]. This structural motif positions it as a key intermediate in medicinal chemistry, particularly for constructing bioactive molecules targeting the central nervous system and other therapeutic areas [2]. It is commercially available in research quantities with a typical purity of 98% , and its synthesis and handling are guided by established safety protocols for halogenated organic compounds [3].

Why Substituting 1-(3-Bromophenyl)pyrrolidine-3-carbonitrile with Unqualified Analogs Introduces Uncontrolled Risk in Research Workflows


The specific placement of the bromine atom at the meta-position of the phenyl ring, combined with the nitrile moiety, confers unique physicochemical properties and steric/electronic effects that cannot be replicated by simple substitution with ortho- or para-halogenated analogs, or by removing the nitrile group [1]. Critical properties such as lipophilicity (LogP ≈ 2.5) and the electron-withdrawing nature of the nitrile directly impact a compound's ability to cross biological membranes, its binding orientation in a target's active site, and its metabolic stability . Direct substitution with a para-bromo or meta-chloro analog, or the non-nitrile variant, introduces significant uncertainty and can derail a synthetic route or lead to false negatives in biological screening. The evidence below quantifies these critical differences.

Procurement-Ready Quantitative Evidence: How 1-(3-Bromophenyl)pyrrolidine-3-carbonitrile Performs Against Its Closest Comparators


Comparison of 5-Lipoxygenase (5-LOX) Inhibitory Activity: Meta-Bromo vs. Para-Bromo Pyrrolidine Carbonitriles

In a direct enzymatic assay for 5-LOX inhibition, the target compound, 1-(3-bromophenyl)pyrrolidine-3-carbonitrile, demonstrated no significant activity at 100 µM, with the result annotated as 'NS' [1]. While direct comparative data for the 4-bromo analog is not available from the same study, this finding serves as a critical class-level baseline, highlighting that the meta-bromo nitrile scaffold is not a promiscuous or potent inhibitor of this key inflammatory target, a key differentiator for researchers screening against related enzymes where off-target activity is a concern [2].

Inflammation Enzymology Leukotriene Synthesis

Impact of the Nitrile Group on Physicochemical Properties: 1-(3-Bromophenyl)pyrrolidine-3-carbonitrile vs. 1-(3-Bromophenyl)pyrrolidine

The presence of the electron-withdrawing nitrile group (-CN) on the pyrrolidine ring fundamentally alters the compound's physicochemical profile compared to the non-nitrile analog. The nitrile confers a measured LogP of approximately 2.5 , whereas the parent 1-(3-bromophenyl)pyrrolidine lacks this polar functionality, resulting in a higher LogP (predicted ~2.9) and reduced polarity [1]. This directly impacts critical parameters like aqueous solubility and cell permeability, making the nitrile version a distinctly different tool for modulating lead compound properties in medicinal chemistry campaigns.

Medicinal Chemistry Pharmacokinetics ADME

Comparative Synthetic Utility: The Versatile Bromine Handle in Meta-Position vs. Ortho- or Para-Position Analogs

The bromine atom in the meta-position serves as a robust handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to further diversify the scaffold . The meta-substitution pattern, unlike the para-analog, introduces a distinct vector for growth and can lead to different binding poses and improved metabolic stability due to steric shielding of the linker region [1]. While the ortho-substituted analog may exhibit increased steric hindrance that can reduce coupling efficiency, the meta-position offers a balanced reactivity profile that is highly desirable in medicinal chemistry .

Organic Synthesis Cross-Coupling Scaffold Diversification

Optimal Use Cases for 1-(3-Bromophenyl)pyrrolidine-3-carbonitrile Based on Differentiated Evidence


As a Core Building Block in Medicinal Chemistry for Diverse Library Synthesis

Leverage the reactive meta-bromo handle to efficiently generate a library of analogs via Suzuki-Miyaura cross-coupling . The nitrile group offers a second orthogonal functional handle for further elaboration (e.g., hydrolysis to an amide or reduction to an amine), enabling rapid structure-activity relationship (SAR) exploration. This is a superior application compared to the non-nitrile version [1], which lacks this additional diversification point.

In CNS Drug Discovery Programs Targeting Receptors and Transporters

The compound's physicochemical profile, particularly its measured LogP of ~2.5, places it within a favorable range for crossing the blood-brain barrier (BBB) . Researchers designing modulators of CNS targets such as dopamine, serotonin, or adrenergic receptors may find this scaffold advantageous [1], providing a more balanced pharmacokinetic starting point compared to the more lipophilic non-nitrile analog .

As a Negative Control or Counter-Screen in Inflammation Projects

Given its established lack of activity against 5-Lipoxygenase (5-LOX) at 100 µM , this compound serves as an excellent negative control or counter-screen compound in assays focused on the leukotriene pathway. Its use can help validate assay specificity and ensure that observed effects are not due to off-target 5-LOX inhibition, a key quality control measure not offered by uncharacterized analogs.

In Academic Research Labs Exploring Novel Chemical Space

Due to its commercial availability in high purity (98%) and manageable safety profile , this compound is an ideal starting point for academic groups engaged in exploratory synthesis and methodology development. Its well-defined structure and dual functional handles make it a reliable substrate for investigating new reaction conditions or catalytic systems, reducing the variability introduced by less-characterized alternatives.

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